molecular formula C6H12N2 B3329754 3,7-Diazabicyclo[4.2.0]octane CAS No. 63105-76-0

3,7-Diazabicyclo[4.2.0]octane

Cat. No.: B3329754
CAS No.: 63105-76-0
M. Wt: 112.17 g/mol
InChI Key: ZWRBRSHGODNMOB-UHFFFAOYSA-N
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Description

3,7-Diazabicyclo[4.2.0]octane is a bicyclic organic compound featuring two nitrogen atoms within its structure. This compound is known for its unique chemical properties and versatility in various chemical reactions. It is often used in organic synthesis and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Diazabicyclo[4.2.0]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diamine with a dihaloalkane, leading to the formation of the bicyclic structure. The reaction conditions often require the use of a base to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3,7-Diazabicyclo[4.2.0]octane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 3,7-Diazabicyclo[4.2.0]octane involves its ability to act as a nucleophile and a base. The nitrogen atoms in the compound can donate electron pairs, facilitating various chemical transformations. In biological systems, it may interact with molecular targets such as enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Diazabicyclo[4.2.0]octane is unique due to its specific bicyclic structure, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

3,7-diazabicyclo[4.2.0]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-2-7-3-5-4-8-6(1)5/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRBRSHGODNMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901308117
Record name 3,7-Diazabicyclo[4.2.0]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63105-76-0
Record name 3,7-Diazabicyclo[4.2.0]octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63105-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-Diazabicyclo[4.2.0]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,7-Diazabicyclo[4.2.0]octane
Reactant of Route 2
3,7-Diazabicyclo[4.2.0]octane
Reactant of Route 3
3,7-Diazabicyclo[4.2.0]octane
Reactant of Route 4
3,7-Diazabicyclo[4.2.0]octane
Reactant of Route 5
3,7-Diazabicyclo[4.2.0]octane
Reactant of Route 6
3,7-Diazabicyclo[4.2.0]octane

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